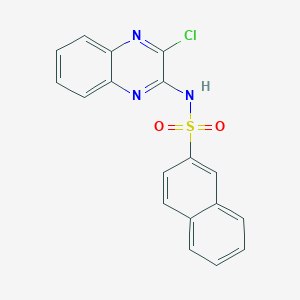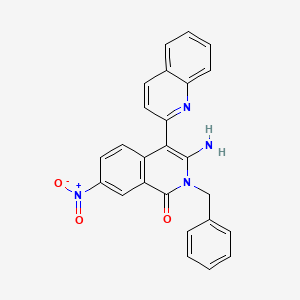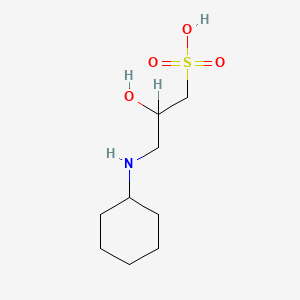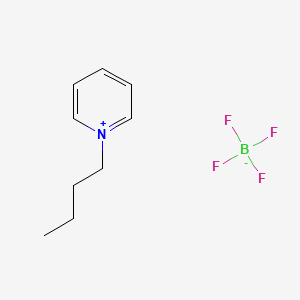![molecular formula C13H11BrClNOS B1225239 5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B1225239.png)
5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a bromine atom at the 5-position, a chlorophenyl group at the 2-position, and an ethylcarboxamide group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide typically involves multiple steps. One common method involves the bromination of thiophene followed by the introduction of the chlorophenyl group through a Grignard reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Grignard Reaction: The brominated thiophene is then reacted with a Grignard reagent prepared from 4-chlorobenzyl chloride and magnesium in anhydrous ether to introduce the chlorophenyl group.
Amidation: The resulting intermediate is then reacted with ethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine and chlorophenyl groups may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorophenyl-4-ethoxyphenylmethanone: An intermediate used in the synthesis of pharmaceuticals.
5-bromo-2-chlorophenylsulfonylamino-benzoic acid: A compound with potential biological activities.
Uniqueness
5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorophenyl, and carboxamide groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11BrClNOS |
|---|---|
Molecular Weight |
344.65 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11BrClNOS/c14-12-6-5-11(18-12)13(17)16-8-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
InChI Key |
IVYDVHNGOCPYNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Br)Cl |
solubility |
1.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide](/img/structure/B1225158.png)
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1225159.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)



![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
![5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)

![2-Amino-4-chlorobenzoic acid [2-oxo-2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)ethyl] ester](/img/structure/B1225171.png)
![2-(4-Methylcyclohexylidene)-2-[4-(2-oxo-1-benzopyran-3-yl)-2-thiazolyl]acetonitrile](/img/structure/B1225173.png)
![1-(3-Chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1225176.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1225177.png)
